6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

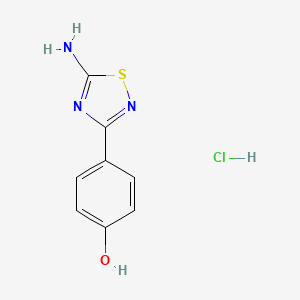

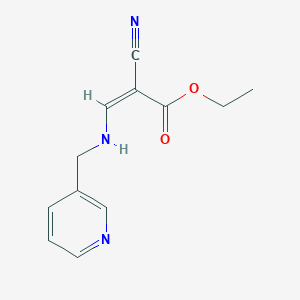

“6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid” is a chemical compound . It is a derivative of aromatic carboxylic acid . It has acidic properties and can react with some bases to form the corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .

Molecular Structure Analysis

The molecular formula of “6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid” is C10H7ClO4 . The average mass is 226.613 Da and the monoisotopic mass is 226.003281 Da .Aplicaciones Científicas De Investigación

Lanthanide-Organic Frameworks

Lanthanide-organic coordination polymeric networks, constructed using related organic acids under hydrothermal conditions, demonstrate the utility of these compounds in the development of novel materials. These materials have unique three-dimensional architectures, indicating potential applications in catalysis, molecular recognition, and as precursors for advanced functional materials (Liu et al., 2009).

Antitumor Agents

Isochromene derivatives have been explored for their antitumor properties. The synthesis of novel antitumor agents using palladium(II) catalysts showcases the therapeutic potential of isochromene compounds. This research avenue suggests that derivatives of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid could be investigated for their antitumor efficacy (Mondal et al., 2003).

Catalysis and Chemical Transformations

Research on carboxylic acids as Lewis bases indicates their role in catalytic processes, including the activation and transformation of molecules. This suggests potential applications of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid in designing new catalytic systems for organic synthesis and industrial chemical processes (Mitu & Baird, 2006).

Organic Synthesis and Drug Development

The synthesis of isomeric carboxylic acids and their resolution into optical antipodes, as well as the establishment of their absolute configuration, is crucial in drug development. This research demonstrates the importance of structural and stereochemical considerations in the synthesis of bioactive compounds, potentially guiding the exploration of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid derivatives (Loiodice et al., 1995).

Electrochemical Studies

Electroreduction studies on mercury electrodes of chloropicolinic acid, a compound related to the chemical , offer insights into electrochemical behavior, reaction pathways, and the potential for developing electrochemical sensors or synthesis methods. This area of research could be applicable to derivatives of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid, exploring their electrochemical properties for various applications (Corredor & Mellado, 2006).

Propiedades

IUPAC Name |

6-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-3,8H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIYHAUVAWYWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2655410.png)

![2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2655412.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)

![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)

![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)

![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)

![2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide](/img/structure/B2655427.png)

![3,5-bis(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655428.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2655431.png)

![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655432.png)